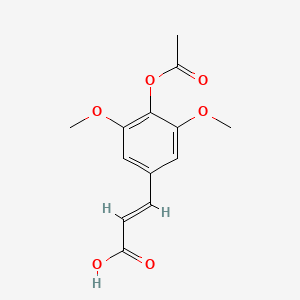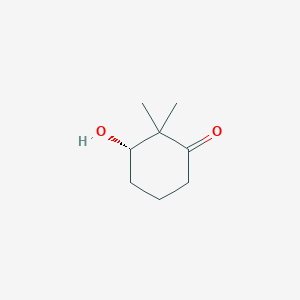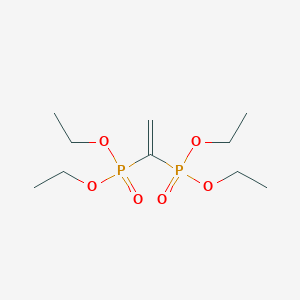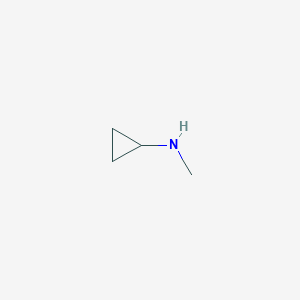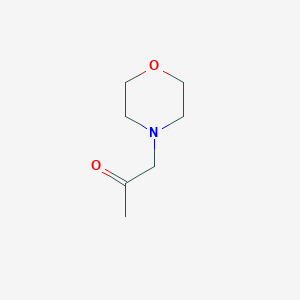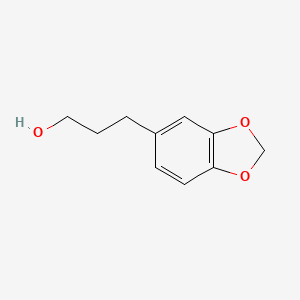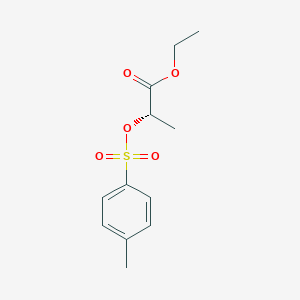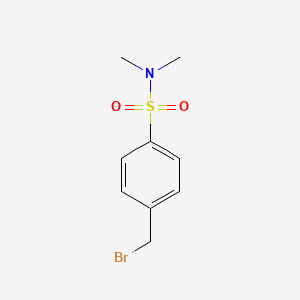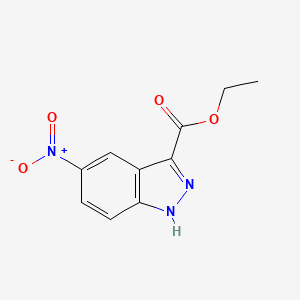
5-硝基-1H-吲唑-3-羧酸乙酯
描述
Ethyl 5-nitro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound is notable for its nitro group at the 5-position and an ethyl ester group at the 3-position of the indazole ring. Indazole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
科学研究应用
Chemistry
Ethyl 5-nitro-1H-indazole-3-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. Ethyl 5-nitro-1H-indazole-3-carboxylate, in particular, is investigated for its role in inhibiting specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various applications.
作用机制
Target of Action
Ethyl 5-nitro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases by indazole derivatives can disrupt cell signaling pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indazole derivatives are known to exhibit various biologically vital properties . For instance, they have been found to inhibit the growth of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of Indazole: : The synthesis typically begins with the nitration of indazole to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
-
Esterification: : The next step involves the esterification of the carboxylic acid group at the 3-position. This can be done by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or using a dehydrating agent such as thionyl chloride followed by ethanol.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-nitro-1H-indazole-3-carboxylate may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions
-
Reduction: : The nitro group in Ethyl 5-nitro-1H-indazole-3-carboxylate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: For reduction reactions, hydrogen gas and palladium on carbon are commonly used.
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides can be employed.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized.
Substituted Indazoles: Nucleophilic substitution can lead to a variety of substituted indazole derivatives, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
5-Nitroindazole: Lacks the ethyl ester group but shares the nitro group at the 5-position.
Ethyl 1H-indazole-3-carboxylate: Lacks the nitro group but has the ethyl ester group at the 3-position.
5-Amino-1H-indazole-3-carboxylate: The amino derivative of Ethyl 5-nitro-1H-indazole-3-carboxylate.
Uniqueness
Ethyl 5-nitro-1H-indazole-3-carboxylate is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse chemical transformations and potential therapeutic applications, distinguishing it from other indazole derivatives.
属性
IUPAC Name |
ethyl 5-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDWVWONSFMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506972 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-85-8 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



